Journal Name:Petroleum Chemistry
Journal ISSN:0965-5441
IF:1.258
Journal Website:http://link.springer.com/journal/11494
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:167
Publishing Cycle:Bimonthly
OA or Not:Not
Feature construction for on-board early prediction of electric vehicle battery cycle life
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-06-20 , DOI: 10.1007/s11814-023-1476-1
As the worldwide environmental crisis worsens, electric vehicles (EVs) are establishing themselves as ecofriendly alternatives to conventional fossil fuel vehicles. Lithium-ion batteries (LIBs) are a typical source of energy for EVs, but it is important to predict their life in order to ensure safe and optimal operation. However, because LIBs degrade in a nonlinear fashion and their state of health varies depending on operating conditions, achieving fast and accurate cycle life prediction has been a challenge. More importantly, on-board estimation is necessary because even the identical battery cells manufactured by the same company vary in their cycle lifetimes and operational characteristics, which we cannot specify in advance. In this paper, we propose a set of novel features that enable on-board battery cycle life prediction while maintaining high memory efficiency and low calculation complexity. The features’ performances were evaluated using a variety of machine learning models, ranging from simple linear elastic nets to nonlinear neural networks.
Detail
Micellar interaction and thermodynamic behavior between double-chained surface active ionic liquid and conventional surfactants in aqueous solution
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-06-19 , DOI: 10.1007/s11814-023-1469-0
The mixed micellar properties of double-chained surface active ionic liquid (1, 3-didecyl-2-methylimidazolium chloride or TEGO) with two conventional cationic surfactants, dodecyltrimethylammonium bromide (DOTAB) and cetyltrimethylammonium bromide (CTAB) were investigated by using surface tension and conductivity experiments in aqueous solution at 303.15 K. TEGO is a special surface active agent with two specific critical micelle concentrations (CMC). To consider the effect of hydrophobic groups in synergism between components (surfactant and TEGO) in the mixed micelle, two cationic surfactants were selected that differed only in the length of the hydrocarbon chain (DOTAB: C12 and CTAB: C16). The experimental critical micelle concentration (CMCexp), degree of micellar dissociation (g), the ideal critical micelle concentration (CMCid), micellar mole fractions (\({\rm{X}}_1^m\) and \({\rm{X}}_2^m\)) and the interaction parameter (βm) were determined by using Rubingh’s model. The achieved βm of the studied system is negative in the whole compositions denoting the synergistic interaction between components and their values increase with increasing chain lengths of surfactant from DOTAB to CTAB. The activity coefficients (\({\rm{f}}_1^m\) and \({\rm{f}}_2^m\)) are always less than unity in all mole fractions signifying non-ideality in the mixtures. Thermodynamic functions for mixed systems were estimated. The standard Gibbs energy of micellization (\(\Delta {\rm{G}}_{mic}^0\)) associated with transfer of surfactant monomers from the bulk phase to micelle phase was evaluated according to Zana’s model in different situations and discussed with logical points in the new approach. The results show that the effect of hydrophobicity can regulate the synergism between cationic surfactants in the same electrical charges of head groups.
Detail
Highly feasible, energy-minimizing and time window-guaranteeing last-mile delivery routes generation based on clustering and local search considering package densities
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-07-06 , DOI: 10.1007/s11814-023-1491-2
The last-mile, which is the final stage of delivery, has great meaning for both consumers and suppliers. Consumers first form user experiences with a company in the final delivery stage, and the efficient last mile delivery for suppliers must be achieved by guaranteed delivery time window and minimized delivery cost in energy and time. Execution feasibility is also important, because the optimal route is optimal only when it is actually executed by drivers. In this study, we aim to create an optimal route with high feasibility and minimal energy consumption for green delivery. The proposed method minimizes the sum of volume-weighted delivery time of packages and determines the priority of the visit by considering clusters made from the zone ID sequences systematically extracted from the collected delivery routes. The optimal route is generated by determining the order of visits of inter- and intra-clusters through local search based minimization. Case studies using the actual delivery data provided by the Amazon Last-mile Routing Challenge in year 2021 show its efficiency in achieving green delivery.
Detail
Correlation and thermal conductivity sensitivity analysis of ternary hybrid nanofluids containing CuO and TiO2 nanoparticles and multi-walled carbon nanotubes
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-07-06 , DOI: 10.1007/s11814-022-1320-z
The use of substandard nanofluids (NFs) in various industries causes the depreciation of industrial parts and shortens the life of the parts. Therefore, the researchers in this study will help to improve the performance of industrial equipment by preparing and examining a special hybrid nanofluid (HNF). The current research is divided into two experimental and theoretical parts. First, a ternary hybrid nanofluid (THNF) with three nanoparticles (NPs) CuO, MWCNT and TiO2 with specific ratios and solid volume fraction (SVF) in water was prepared and produced. Then, the thermal conductivity (TC) of the produced nanofluid (NF) is measured by KD2 pro at different temperatures and SVFs. The results show that temperature and SVF are directly related to thermal conductivity enhancement (TCE). The maximum TC of the desired THNF is equal to 35.60% at SVF=1.65% and T=50°C. In the theory part, using the response surface method (RSM), a very accurate correlation relationship R2=0.9986 is provided. Also, the sensitivity of relative thermal conductivity (RTC) to changes of +10% SVF is presented, and the maximum deviation for the studied THNF is equal to 0.95%.
Detail
Electrocatalytic reduction of furfural for selective preparation of 2-methylfuran over a sandwich-structured Ni-Cu bimetallic catalyst
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-07-06 , DOI: 10.1007/s11814-023-1472-5
The electrocatalytic reduction (ECR) of furfural (FF) for synthesis of 2-methylfuran (MF) is investigated, using a sandwich-structured electrode (NiCu/CalZIF/CP), with an inner substrate of carbon paper (CP), a surface layer of Ni-Cu bimetallic catalyst (metal layer), and a middle layer of calcined Ni-ZIF-8 (CalZIF) particles. It is found that the production rate (PR) and Faradaic efficiency (FE) of MF increase with the increase of metal loading, while the variation becomes stable in higher dosages. The FE of MF illustrates a rising-first-and-declining-later trend with the increase of current density, but in a slight degree compared with the system without CalZIF, indicating a better stability on anti-interference of current. The PR of MF increases with increasing current first and then becomes stable, which differs to the reducing trend in higher currents in the system without CalZIF. Under the optimized conditions with H2SO4 concentration of 0.2 M and current density of 12 mA·cm−2, the total FE of organics, the FE of MF, and the PR of MF, respectively reach to their maximum values of 82%, 66% and 75 µmol·cm−2·h−1, under the catalytic effects of the composite electrode with optimal Ni/Cu ratio of 0.04, metal layer loading amount of 3 mg·cm−2, and CalZIF dosage of 1 mg·cm−2. The electrode can be regenerated after re-elctrodeposition treatment. The deactivation of catalyst is found relative to the loss and agglomeration of the metals, which is resulted from the corrosion and rearrangement of the metal atoms over the electrode surface.
Detail
Visibly transparent UV protection and adjusted mechanical properties of films composed of lignin-derived wastes and poly[(R)-3-hydroxybutyric acid]
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-07-25 , DOI: 10.1007/s11814-023-1442-y
Blended films composed of poly[(R)-3-hydroxybutyric acid] (P3HB) and lignin wastes were prepared to adjust the mechanical and optical properties of P3HB films. In addition to the organosolv lignin extracted from oak, the oligomeric or polymeric byproducts obtained during the reductive catalytic depolymerization of lignin were mixed with P3HB. This adjusted the mechanical and optical properties of films to manipulate biodegradable P3HB films and create new applications of lignin wastes. When the solid residue obtained from depolymerization of organosolv lignin in an aqueous methanol solution was mixed with P3HB, the elongation at the break increased from 1.6±0.3% to 4.9±1.0% and Young’s modulus decreased from 1.97±0.21 GPa to 0.98±0.11 GPa depending on the depolymerization conditions. The films composed of P3HB and organosolv lignin blocked UV and a great deal of visible light, exhibiting 0.3–11.1% transmittance of UVA and 24.8–61.6% transmittance of visible light. However, those composed of P3HB and depolymerized lignin prepared during lignin depolymerization exhibited significant UV blocking with good transparency, featuring 0.7–39.8% transmittance of UVA and 33.7–78.3% transmittance of visible light. The adjusted mechanical and optical properties of blended films can be attributed to the interaction between P3HB and lignin derivatives. This study can be useful to valorize lignin-based waste obtained during the process of depolymerizing lignin to valuable phenolic monomers. Moreover, it can contribute to the development of the lignin-based sustainable chemical industry.
Detail
Acceleration of electrolyte membrane degradation by frequent activation in PEMFC electrochemical durability evaluation
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-06-19 , DOI: 10.1007/s11814-023-1417-z
During the durability tests for PEMFC membranes, performance characterization is conducted to determine the degree of degradation, the interval for which is different for each durability test protocol. Before performance characterization, activation is carried out to determine the reliability. Most activations are accompanied by voltage changes, which can lead to electrode degradation. However, this has largely been neglected because the activation time is shorter than the durability test time. In this study, activation was conducted at 24, 48, and 144 h intervals, during the membrane durability test of a PEMFC, and the effect of activation on the degradation of the membrane and electrode was investigated. For a shorter activation interval during the durability test, the lifetime of the membrane was reduced by up to 35%. For the same durability test time, more activations led to greater electrode and membrane degradation. Through scanning electron microscopy/energy-dispersive X-ray spectroscopy (SEM-EDS) analysis, it was found that for a shorter activation interval, more Pt was deposited into the membrane and then the membrane was thinner. During the durability test, frequent activation accelerated membrane and electrode degradation.
Detail
Bioprospecting of biosurfactant-producing bacteria for hydrocarbon bioremediation: Optimization and characterization
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-06-19 , DOI: 10.1007/s11814-023-1418-y
Biosurfactants have been found capable of replacing synthetic surfactants which include ongoing bioprospecting of biosurfactant-producing bacteria as well as process optimization for maximum biosurfactant production. In this study, five morphologically distinct actinomycete strains isolated from hydrocarbon-polluted soil collected from an oil spill surface in Southeastern Algeria were tested for their ability to produce biosurfactants using preliminary biosurfactant screening assays. The 7SDS strain was selected as the most promising biosurfactant producer due to its greatest oil displacement diameter (7.83±0.15 cm), emulsification index (59.66±0.44%), and enhanced surface tension reduction (30.04±0.51 mN/m); it was identified as Streptomyces thinghirensis 7SDS using 16S rDNA sequence analysis. The 7SDS strain’s biosurfactant production was optimized using the Face-centered central composite design (CCD) based on response surface methodology (RSM). To this end, five independent factors, i.e., residual frying oil, used engine oil, whey, CS filtrate, and incubation time, were assessed. The RSM’s model predicted a surface tension of 27.48 mN/m using 2.44% (v/v) residual frying oil, 0.35% (v/v) used motor oil, 0.83% (v/v) whey, 0.39% (v/v) CS filtrate, and an incubation time of 219.3 h. The optimized medium produced 8.79 g/L of biosurfactant. The produced biosurfactant allows one to reduce the surface tension of distilled water from 70.86 mN/m to 27.96 mN/m at a critical micelle concentration of 350 mg/L, even over a wide range of pH (2.0–12.0), temperature (4–120 °C), and salinity (2–12%, W/V). Biochemical (Biuret, phenol-sulfuric acid, and phosphate tests) and compositional (FTIR and GC-MS) characterizations confirmed the phospholipid nature of the produced biosurfactant. Interestingly, the produced BS demonstrated significant antimicrobial activity as well as intriguing activity in removing hydrocarbons from polluted soil. Because of their appealing biological properties, strain 7SDS and its biosurfactant are attractive targets for a variety of applications such as biomedicine and environmental ones.
Detail
Gas transport characteristics of mixed matrix membrane containing MIL-100 (Fe) metal-organic frameworks and PEBAX precursors
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-07-03 , DOI: 10.1007/s11814-023-1501-4
This research scrutinized the effect of adding MIL-100 (Fe) metal-organic frameworks (MOFs) on the PEBAX membranes in two grades, 1657 and 2533. Initially, the intended membranes were synthesized by the solution-casting method. Then, XRD and SEM were applied to examine the influence of adding MIL-100 (Fe) to the structure of both membranes. Consequently, the separation function of the pair gases of CO2/CH4, CO2/N2, and CO2/O2 and their permeability were considered at the pressure of 3.5 bar and temperature of 25 °C. Eventually, their function was compared by Robeson diagrams of 1991 and 2008. According to Robeson diagrams, the comparison outcomes indicated that the PEBAX1657/MIL-100 (Fe) and PEBAX2533/MIL-100 (Fe) membranes containing 5% of MOF represent better performance in separating CO2/CH4. However, their function for separating the considered gases requires more modifications.
Detail
Equilibrium, kinetic and thermodynamic studies of the adsorption of trypan blue dye by Pseudomonas sp. strain MM02 inactivated biomass
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-07-03 , DOI: 10.1007/s11814-023-1450-y
More concerning about dye pollution is that it is being worsened by a lack of adequate treatment. This study optimized the adsorption of Trypan Blue (TB) dye in an aqueous solution using screened bacterial biomass. Among twelve different bacterial isolates screened against TB dye, Pseudomonas sp. strain MM02 showed a high adsorption percentage of 36.5%. The adsorption process was enhanced using one-factor-at-a-time (OFAT) and response surface methodology (RSM) optimization. An adsorption of 59% was achieved through OFAT optimization (TB dye concentration 15 ppm, contact time 20 min, pH 6.5, agitation speed 150 rpm, adsorbent amount 1.10 g and temperature 30 °C), while statistical optimization using RSM resulted in a further increased adsorption of the dye to 61.51% (TB dye concentration 22.27 ppm, adsorbent size 0.32 g, and temperature 34.27 °C). The results of this investigation demonstrated that OFAT and RSM optimization were effective and that they were also appropriate strategies for optimizing the adsorption of TB dye by Pseudomonas sp. strain MM02. Thus, it is possible to achieve the necessary water quality while saving money by using the strain MM02 of Pseudomonas sp. MM02 in a water treatment facility. Changes in free energy of adsorption (ΔGo), enthalpy (ΔHo) and entropy (ΔSo) as well as the activation energy (Ea) were determined. ΔHo, ΔSo and Ea with pH control were −26.5, −230 and 43.5 kJ/mol. The result showed that bacterial cellulose could be employed as an effective sorbent for the removal of direct dye from an aqueous solution and the values of ΔHo, ΔGo and Ea indicate that the adsorption of direct dye onto bacterial cellulose was a physisorption process: ΔGo and ΔHo.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 CHEMISTRY, ORGANIC 有机化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
25.60 18 Science Citation Index Expanded Not
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